Cas no 7554-16-7 (Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-)

Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl- structure
7554-16-7 structure
Product Name:Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-
Numero CAS:7554-16-7
MF:C34H50N4O2
MW:546.786408901215
CID:563061
PubChem ID:9394
Update Time:2025-04-19

Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanaminium,N,N'-[(3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl)]bis[N,N-diethyl-
    • benzoquinonium
    • N,N'-((3,6-DIOXO-1,4-CYCLOHEXADIENE-1,4-DIYL)BIS(IMINO-3,1-PROPANEDIYL))BIS(N,N-DIETHYLBENZENEMETHANAMINIUM
    • Tocris-0424
    • 1,4-b-D-Xylan xylanohydrolase
    • 311-09-1 (di-Chloride)
    • Q27289827
    • benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium
    • DTXSID60997003
    • T91WJ82JOZ
    • Pentosanase
    • CHEBI:173301
    • benzoquinonium-dibromide
    • Benzenemethanaminium, N,N'-((3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)bis(imino-3,1-propanediyl))bis(N,N-diethyl-
    • benzyl({3-[(4-{[3-(benzyldiethylazaniumyl)propyl]amino}-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]propyl})diethylazanium
    • BENZOQUINONIUM ION
    • E.C. 3.2.1.8
    • UNII-T91WJ82JOZ
    • BENZOQUINONIUM CATION
    • NCGC00024582-01
    • N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
    • SCHEMBL12648552
    • 9025-57-4
    • 7554-16-7
    • NCGC00163229-01
    • CHEMBL1358790
    • Inchi: 1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2
    • Chiave InChI: YERABYSOHUZTPQ-UHFFFAOYSA-P
    • Sorrisi: O=C1C=C(C(C=C1NCCC[N+](CC)(CC)CC1C=CC=CC=1)=O)NCCC[N+](CC)(CC)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 546.3937
  • Massa monoisotopica: 546.39337685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 18
  • Complessità: 774
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.7
  • Superficie polare topologica: 58.2Ų

Proprietà sperimentali

  • PSA: 58.2
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.